molecular formula C9H15ClN2O B14759448 (R)-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride

(R)-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B14759448
M. Wt: 202.68 g/mol
InChI Key: YQMZVRUAXWFKIQ-OGFXRTJISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-6-methylpyridine and an appropriate amine precursor.

    Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where it loses electrons and forms oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties, such as its ability to interact with specific receptors or enzymes.

Industry

In industrial applications, ®-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate various biochemical pathways and physiological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.

    1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine: The non-hydrochloride form of the compound.

Uniqueness

®-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

(1R)-1-(3-methoxy-6-methylpyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H14N2O.ClH/c1-6-4-5-8(12-3)9(11-6)7(2)10;/h4-5,7H,10H2,1-3H3;1H/t7-;/m1./s1

InChI Key

YQMZVRUAXWFKIQ-OGFXRTJISA-N

Isomeric SMILES

CC1=NC(=C(C=C1)OC)[C@@H](C)N.Cl

Canonical SMILES

CC1=NC(=C(C=C1)OC)C(C)N.Cl

Origin of Product

United States

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